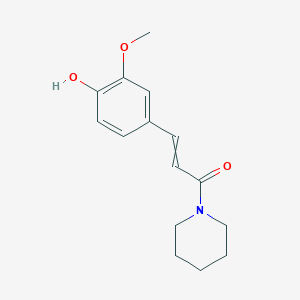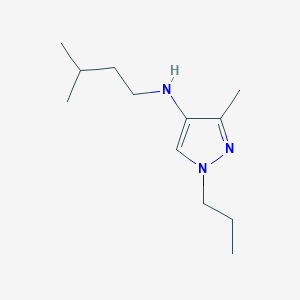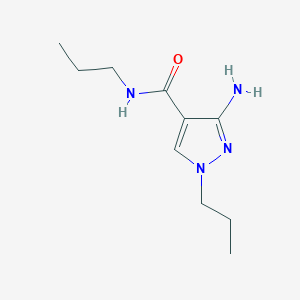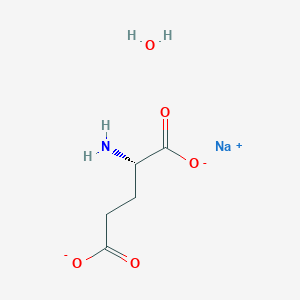amine](/img/structure/B11741736.png)
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl](propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a pyrazole ring substituted with a 3-methyl-1-propyl group and a propylamine group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-propyl-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-pyrazol-4-ylamine: A similar compound with a different substitution pattern on the pyrazole ring.
3-methyl-1-phenyl-1H-pyrazol-5-amine: Another pyrazole derivative with a phenyl group instead of a propyl group.
Uniqueness
(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H21N3 |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-4-6-12-8-11-9-14(7-5-2)13-10(11)3/h9,12H,4-8H2,1-3H3 |
Clave InChI |
YPEFOBBXDDADEW-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC1=CN(N=C1C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741668.png)

![Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine](/img/structure/B11741680.png)

![Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B11741691.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741700.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741703.png)

![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741710.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11741721.png)
![2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741722.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11741723.png)
![{[(Thiophen-3-yl)methylidene]amino}thiourea](/img/structure/B11741734.png)
